molecular formula C19H16N4O2 B2502449 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034404-58-3

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2502449
CAS No.: 2034404-58-3
M. Wt: 332.363
InChI Key: NFGBFFSGNZGYIF-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which is highly efficient and selective. This method involves the cycloaddition of azides and alkynes to form the triazole ring under copper-catalyzed conditions . The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzofuran core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGBFFSGNZGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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